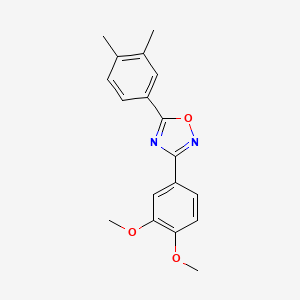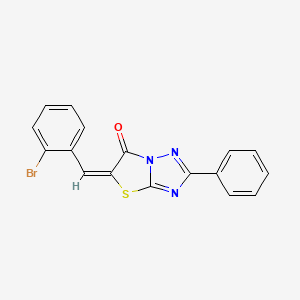
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-(4-メチルフェノキシ)-N-(チオフェン-2-イルメチル)アセトアミドは、合成有機化合物です。 ジオキシドテトラヒドロチオフェン環、メチルフェノキシ基、およびアセトアミド骨格に結合したチオフェン-2-イルメチル基の存在が特徴です。
準備方法
合成経路と反応条件
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-(4-メチルフェノキシ)-N-(チオフェン-2-イルメチル)アセトアミドの合成は、通常、複数のステップを伴います。
ジオキシドテトラヒドロチオフェン環の形成: これは、過酸化水素や過酸などの酸化剤を使用してテトラヒドロチオフェンを酸化することによって実現できます。
メチルフェノキシ基の付加: このステップでは、4-メチルフェノールを適切なアシル化剤と反応させて、メチルフェノキシ中間体を形成します。
チオフェン-2-イルメチル基の形成: チオフェンは、フリーデル・クラフツアルキル化など、さまざまな方法で官能基化して、チオフェン-2-イルメチル基を導入できます。
カップリング反応: 最後のステップでは、カルボジイミドなどの試薬を使用して、アミド結合を形成することによって、中間体をカップリングします。
工業生産方法
この化合物の工業生産では、高収率と高純度を確保するために、上記の合成経路を最適化する必要があります。 これには、連続フロー反応器、高度な精製技術、スケーラブルな反応条件の使用が含まれる場合があります。
化学反応の分析
反応の種類
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-(4-メチルフェノキシ)-N-(チオフェン-2-イルメチル)アセトアミドは、さまざまな化学反応を起こす可能性があります。 これらには以下が含まれます。
酸化: ジオキシドテトラヒドロチオフェン環は、強酸化条件下でさらに酸化できます。
還元: この化合物は、ジオキシドテトラヒドロチオフェン環の酸素原子を除去するために還元できます。
置換: フェノキシ基とチオフェニル基は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化剤: 過酸化水素、過酸。
還元剤: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム。
置換試薬: ハロゲン化剤、アミンやチオールなどの求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりスルホン誘導体が生成される可能性がありますが、還元によりチオール誘導体が生成される可能性があります。
科学研究への応用
化学
この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。 そのユニークな構造により、さまざまな官能基化が可能となり、有機合成において貴重な化合物となっています。
生物学
生物学的研究では、この化合物は、特定の生化学的経路を研究するためのプローブまたは阻害剤として役立つ可能性があります。 その構造的特徴は、生物学的標的に作用し、その機能に関する洞察を提供する可能性があります。
医学
潜在的な医学的用途には、新薬の開発が含まれます。 この化合物は、生物学的標的に作用する可能性があり、新しい治療薬の発見につながる可能性があります。
産業
産業用途では、この化合物は、そのユニークな化学的性質により、ポリマーやコーティングなどの高度な材料の製造に使用される可能性があります。
科学的研究の応用
Chemistry
This compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe or inhibitor for studying specific biochemical pathways. Its structural features could interact with biological targets, providing insights into their functions.
Medicine
Potential medicinal applications include the development of new drugs. The compound’s ability to interact with biological targets could lead to the discovery of novel therapeutic agents.
Industry
In industrial applications, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-(4-メチルフェノキシ)-N-(チオフェン-2-イルメチル)アセトアミドの作用機序は、その特定の用途によって異なります。 生物学的コンテキストでは、酵素または受容体と相互作用し、その活性を調節する可能性があります。 関係する分子標的と経路を明らかにするには、詳細な実験研究が必要です。
類似化合物の比較
類似化合物
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-(フェノキシ)-N-(チオフェン-2-イルメチル)アセトアミド: 構造は似ていますが、フェノキシ環にメチル基がありません。
N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-(4-メチルフェノキシ)-N-(ベンジル)アセトアミド: 構造は似ていますが、チオフェン-2-イルメチル基の代わりにベンジル基を持っています。
独自性
フェノキシ環のメチル基とチオフェン-2-イルメチル基の存在は、N-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-2-(4-メチルフェノキシ)-N-(チオフェン-2-イルメチル)アセトアミドをその類似体と区別します。 これらの構造的特徴は、ユニークな化学的および生物学的性質を付与する可能性があり、さらなる研究の対象となる化合物となっています。
類似化合物との比較
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(phenoxy)-N-(thiophen-2-ylmethyl)acetamide: Similar structure but lacks the methyl group on the phenoxy ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-(benzyl)acetamide: Similar structure but has a benzyl group instead of the thiophen-2-ylmethyl group.
Uniqueness
The presence of the methyl group on the phenoxy ring and the thiophen-2-ylmethyl group distinguishes N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide from its analogs. These structural features may confer unique chemical and biological properties, making it a compound of interest for further research.
特性
分子式 |
C18H21NO4S2 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H21NO4S2/c1-14-4-6-16(7-5-14)23-12-18(20)19(11-17-3-2-9-24-17)15-8-10-25(21,22)13-15/h2-7,9,15H,8,10-13H2,1H3 |
InChIキー |
JVXZUZNVMMQRSP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B11602287.png)

![(5Z)-5-(4-bromobenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602290.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11602296.png)
![1-(2-oxo-2-{[(4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]oxy}ethyl)-1-(2-oxo-2-{[(4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]oxy}ethyl)piperidinium](/img/structure/B11602305.png)
![methyl (2-chloro-6-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B11602315.png)
![(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602320.png)
![4-({[(2Z)-3-ethyl-2-{[4-(methoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11602322.png)
![(3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11602324.png)
![(7Z)-7-(3-bromobenzylidene)-3-(4-ethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11602330.png)
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B11602331.png)
![6-imino-N,11-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602339.png)
![Ethyl 4-[({[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11602362.png)
